10-甲基十六烷酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fatty acid esters similar to methyl 10-methylhexadecanoate involves multiple steps and techniques. For instance, the synthesis of racemic 9-methyl-10-hexadecenoic acid, a closely related compound, was achieved in six steps with a 22% overall yield from commercially available methyl 10-hydroxydecanoate, highlighting the complex processes involved in synthesizing such compounds (Carballeira, Sostre, & Restituyo, 1999). Similarly, the synthesis of methyl 16-trideuteriohexadecanoate showcased the introduction of isotopic labeling as a method to study the chemical behavior of such fatty acid esters (Tulloch, 1977).

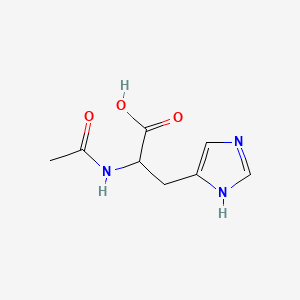

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical and physical properties of compounds. Studies involving fatty acid esters often employ techniques like gas chromatography, mass spectrometry, and NMR spectroscopy for structural elucidation. For example, the identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles through liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) demonstrates the importance of advanced analytical techniques in characterizing such molecules (Sakurada et al., 1999).

Chemical Reactions and Properties

Fatty acid esters like methyl 10-methylhexadecanoate undergo various chemical reactions, including esterification, hydrogenation, and oxidation. These reactions significantly influence their chemical properties and potential applications. For instance, the synthesis and reactions of methyl (Z)-9,10-epoxy-13-oxo-(E)-11-octadecenoate highlight the diversity of chemical transformations these compounds can undergo, impacting their reactivity and functionalization (Hidalgo, Zamora, & Vioque, 1992).

Physical Properties Analysis

The physical properties of methyl 10-methylhexadecanoate and related compounds, such as melting point, boiling point, solubility, and phase behavior, are essential for their practical applications. The study of monolayer behavior of methyl hydroxyhexadecanoates at the air/water interface provides insights into the interfacial properties and potential applications of these compounds in formulations and as surface-active agents (Kellner & Cadenhead, 1979).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and compatibility with other chemical species, are influenced by the molecular structure of methyl 10-methylhexadecanoate. Understanding these properties is crucial for designing and synthesizing new compounds with desired functionalities. For example, the behavior of 10-(perfluorohexyl)-decanol, a partially fluorinated analog, at the air-water interface provides valuable information on the effects of fluorination on chemical behavior and potential applications (Lehmler & Bummer, 2002).

科学研究应用

生物表面活性剂的生产

10-甲基十六烷酸甲酯: 已被鉴定为某些细菌物种产生生物表面活性剂的成分 {svg_1}. 这些生物表面活性剂具有潜在的应用价值,因为它们具有抗氧化、抗菌和抗生物膜的特性。它们可用于环境清理、提高石油采收率以及作为农业中的生物杀虫剂。

医疗应用

在医疗领域,10-甲基十六烷酸甲酯可以被探索其在抗菌和抗生物膜活性方面的作用 {svg_2}. 这些特性对于开发治疗感染的方法以及用于医疗设备涂层以防止生物膜形成至关重要。

农业

含有10-甲基十六烷酸甲酯的化合物的抗菌特性可用于农业中保护作物免受病原体的侵害 {svg_3}. 此外,其在生物表面活性剂中的作用可以改善土壤质量并促进植物生长。

化妆品行业

虽然10-甲基十六烷酸甲酯在化妆品中的直接引用有限,但其结构类似物和衍生物在化妆品行业中用作润肤剂和护发素。 该化合物的潜在抗氧化特性也可能有利于护肤产品 {svg_4}.

环境科学

10-甲基十六烷酸甲酯: 可能影响 DNA 甲基化,这是环境表观遗传学研究的重要领域 {svg_5}. 了解其作用可以深入了解环境因素如何影响基因表达并导致癌症等疾病。

食品行业

在食品行业,含有10-甲基十六烷酸甲酯的生物表面活性剂的乳化特性可用于改善食品质地和稳定性 {svg_6}. 其抗氧化能力也可能有利于延长食品的保质期。

材料科学

该化合物的物理化学性质,如熔点和溶解度,在设计新材料方面至关重要,特别是在制造具有特定特性的聚合物和涂层方面 {svg_7}.

工业用途

10-甲基十六烷酸甲酯: 被归类为支链脂肪酸甲酯 (FAME),广泛用于各种工业应用,包括作为化学合成的中间体、润滑剂的成分以及潜在的生物燃料 {svg_8}.

作用机制

The mechanism of action of Methyl 10-methylhexadecanoate is not specified in the available resources. This compound is primarily used for research purposes.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Methyl 10-methylhexadecanoate can be achieved through the esterification of 10-methylhexadecanoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "10-methylhexadecanoic acid", "methanol", "catalyst" ], "Reaction": [ "Add 10-methylhexadecanoic acid and methanol to a reaction flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Wash the organic layer with water and then dry over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Methyl 10-methylhexadecanoate as a colorless liquid" ] } | |

CAS 编号 |

2490-51-9 |

分子式 |

C18H36O2 |

分子量 |

284 |

外观 |

Unit:25 mgSolvent:nonePurity:98+%Physical liquid |

同义词 |

10-Methyl C16:0 methyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。